molecular formula C19H22N6O3 B14094717 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14094717
M. Wt: 382.4 g/mol
InChI Key: OKPQXZZWBKWCNI-UHFFFAOYSA-N
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Description

4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin-2(8H)-one core, followed by the introduction of the hydroxy, methoxybenzyl, and dimethyl groups through various chemical reactions. Common reagents used in these steps include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazo ring can be reduced under specific conditions.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methoxybenzyl group could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

6-[2-[(4-methoxyphenyl)methylamino]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H22N6O3/c1-12-11-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(12)9-8-20-10-13-4-6-14(28-3)7-5-13/h4-7,11,20H,8-10H2,1-3H3,(H,22,26,27)

InChI Key

OKPQXZZWBKWCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNCC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C

Origin of Product

United States

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